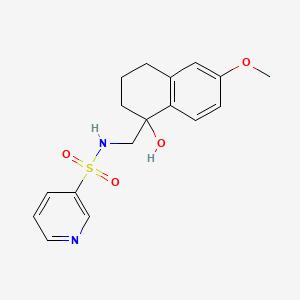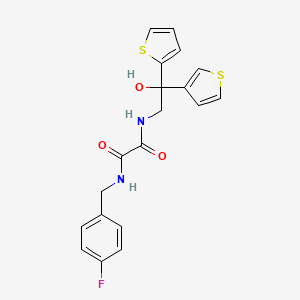
N-((1-hydroxy-6-méthoxy-1,2,3,4-tétrahydronaphtalén-1-yl)méthyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés indoliques, y compris le composé en question, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Les chercheurs ont exploré leur capacité à inhiber la croissance des cellules cancéreuses, à induire l'apoptose (mort cellulaire programmée) et à interférer avec la progression tumorale. Les caractéristiques structurales du composé peuvent contribuer à ses effets cytotoxiques, ce qui en fait un candidat prometteur pour des études plus approfondies en thérapie anticancéreuse .
Propriétés antimicrobiennes
Les composés à base d'indole présentent souvent une activité antimicrobienne. Les chercheurs ont évalué leur efficacité contre les bactéries, les champignons et autres agents pathogènes. Le groupe sulfonamide du composé, combiné à la partie indole, pourrait potentiellement cibler des enzymes ou des récepteurs microbiens spécifiques, ce qui en fait une piste intéressante pour le développement de nouveaux agents antimicrobiens .
Effets anti-inflammatoires
Les indoles ont été étudiés pour leurs propriétés anti-inflammatoires. La structure unique du composé peut moduler les voies inflammatoires, ce qui le rend pertinent pour des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et d'autres troubles inflammatoires. L'investigation de son impact sur les cytokines, les enzymes et les réponses immunitaires pourrait fournir des informations précieuses .
Potentiel neuroprotecteur
Les dérivés indoliques se sont révélés prometteurs en matière de neuroprotection. Leur capacité à interagir avec les récepteurs des neurotransmetteurs, à moduler le stress oxydatif et à améliorer la survie neuronale en fait des candidats intéressants pour le traitement des maladies neurodégénératives. Le motif de substitution spécifique du composé pourrait influencer ses effets neuroprotecteurs .
Inhibition enzymatique
Le groupe sulfonamide du composé suggère une inhibition enzymatique potentielle. Les chercheurs ont exploré les dérivés indoliques comme inhibiteurs enzymatiques, ciblant des enzymes spécifiques impliquées dans les processus pathologiques. L'investigation de ses interactions avec les enzymes (telles que les kinases ou les protéases) pourrait révéler des applications thérapeutiques .
Conception de médicaments et chimie médicinale
Les composés à base d'indole servent de blocs de construction précieux dans la conception de médicaments. Leur réactivité chimique diversifiée permet la modification et l'optimisation. Les chercheurs peuvent explorer le pharmacophore du composé, développer des analogues et affiner ses propriétés à des fins thérapeutiques spécifiques. Les chimistes médicinaux peuvent le trouver utile dans la conception de nouveaux médicaments .
En résumé, la N-((1-hydroxy-6-méthoxy-1,2,3,4-tétrahydronaphtalén-1-yl)méthyl)pyridine-3-sulfonamide est prometteuse dans divers domaines scientifiques, de la recherche sur le cancer au développement de médicaments. Sa structure unique et ses activités biologiques potentielles justifient des recherches et des explorations plus approfondies . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-14-6-7-16-13(10-14)4-2-8-17(16,20)12-19-24(21,22)15-5-3-9-18-11-15/h3,5-7,9-11,19-20H,2,4,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAZMGZFSFLHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2530549.png)
![3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide](/img/structure/B2530552.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
